molecular formula C12H14O2 B14510258 Methyl 2-benzylidenebutanoate CAS No. 64262-65-3

Methyl 2-benzylidenebutanoate

Cat. No.: B14510258
CAS No.: 64262-65-3
M. Wt: 190.24 g/mol
InChI Key: GUADLLHZEACRPV-UHFFFAOYSA-N
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Description

Methyl 2-benzylidenebutanoate is a methyl ester characterized by a benzylidene group (C₆H₅–CH=) attached to the second carbon of the butanoate chain. For example, Methyl 2-(2-(5-(4-methylbenzylidene)-2,4-dioxoimidazolidin-3-yl)acetamido)butanoate (10f) (a hydantoin-containing derivative) was synthesized via nucleophilic substitution between a bromoacetamido precursor and a substituted hydantoin, yielding 28% under reflux conditions . Such reactions underscore the compound’s versatility in forming heterocyclic frameworks, which are valuable in medicinal and materials chemistry.

Properties

IUPAC Name

methyl 2-benzylidenebutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-11(12(13)14-2)9-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUADLLHZEACRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50707178
Record name Methyl 2-benzylidenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50707178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64262-65-3
Record name Methyl 2-benzylidenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50707178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-benzylidenebutanoate can be synthesized through a nucleophilic acyl substitution reaction. The most versatile method involves the reaction of an acid chloride with an alcohol. In this case, benzylidene chloride reacts with methyl butanoate in the presence of a base to form the desired ester .

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. These processes use acid chlorides and alcohols under controlled conditions to ensure high yield and purity. The reaction is often catalyzed by acids or bases to speed up the process and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-benzylidenebutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-benzylidenebutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-benzylidenebutanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The benzylidene group can also interact with cellular components, leading to potential biological effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares Methyl 2-benzylidenebutanoate with analogous methyl esters and derivatives, emphasizing structural features, synthesis, and physicochemical properties.

Methyl 2-Benzoylamino-3-Oxobutanoate

  • Structure: Features a benzoylamino (–NHCOC₆H₅) and oxo (–C=O) group at the 2- and 3-positions, respectively, on the butanoate backbone .
  • Synthesis: Prepared by reacting methyl 2-benzoylamino-3-oxobutanoate with aromatic amines in benzene using p-toluenesulfonic acid (PTSA) as a catalyst .

Terpene-Derived Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

  • Structure: Derived from diterpenoid acids (e.g., sandaracopimaric acid), these esters feature polycyclic backbones .
  • Natural Occurrence : Isolated from Austrocedrus chilensis resin and identified via gas chromatography-mass spectrometry (GC-MS) .
  • Key Differences: The rigid terpene skeleton contrasts with the planar benzylidene group in this compound, leading to differences in volatility and applications (e.g., natural resins vs. synthetic intermediates).

Methyl Salicylate

  • Structure: A simple methyl ester of salicylic acid, featuring a phenolic –OH group .
  • Applications : Used as a flavoring agent and in atmospheric studies due to its volatility .
  • Key Differences: The phenolic group enhances acidity (pKa ~8–10) compared to the non-acidic benzylidene-substituted ester.

Comparative Data Table

Compound Name Molecular Formula Melting Point (°C) Synthesis Yield Key Structural Feature Source/Application Reference
This compound derivative (10f) C₁₇H₂₀N₃O₅ Not reported 28% Hydantoin ring, benzylidene group Synthetic intermediate
Methyl 2-benzoylamino-3-oxobutanoate C₁₂H₁₃NO₄ Not reported Not specified Benzoylamino, oxo group Heterocyclic synthesis
Sandaracopimaric acid methyl ester C₂₁H₃₀O₂ Not reported N/A (natural) Diterpenoid backbone Resin component
Methyl salicylate C₈H₈O₃ -8 N/A Phenolic –OH group Flavoring, atmospheric VOC

Key Research Findings

Synthetic Flexibility: this compound derivatives (e.g., compound 10f) demonstrate modularity in forming bioactive heterocycles, though yields are moderate (28%) .

Structural Impact on Properties: Benzylidene vs. benzoylamino groups influence electronic properties and intermolecular interactions, affecting solubility and reactivity . Terpene-derived esters exhibit higher molecular weights and lower volatility compared to simpler methyl esters .

Analytical Methods : GC-MS and HRMS (ESI-TOF) are critical for characterizing methyl esters, particularly in natural product isolation .

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